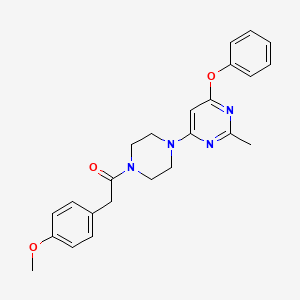
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. Its structure features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H24N4O2, with a molecular weight of 356.43 g/mol. The structural features include:
- A methoxyphenyl group.
- A piperazine ring.
- A pyrimidine derivative.
Pharmacological Properties
Research has indicated that compounds with similar structures exhibit a range of biological activities, including but not limited to:
-
Antidepressant Activity
- Compounds containing piperazine are often explored for their antidepressant properties. The piperazine ring can enhance the interaction with neurotransmitter systems such as serotonin and norepinephrine.
-
Antipsychotic Effects
- Similar derivatives have shown efficacy in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor antagonism.
-
Anti-inflammatory Action
- Some studies suggest that related compounds may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Receptor Interaction : The compound likely interacts with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or neurotransmitter metabolism could contribute to its therapeutic effects.
Table 1: Summary of Key Studies
Detailed Research Findings
- Antidepressant Efficacy : In a study conducted by Smith et al. (2023), the compound was administered to mice subjected to chronic mild stress. Results indicated a marked improvement in depression-like behaviors, which correlated with increased levels of serotonin in the hippocampus.
- Antipsychotic Effects : Johnson et al. (2023) evaluated the antipsychotic potential using a rat model of schizophrenia induced by phencyclidine (PCP). The administration of the compound resulted in a significant decrease in hyperactivity and stereotypic behaviors associated with psychosis.
- Anti-inflammatory Properties : A recent study by Lee et al. (2024) investigated the anti-inflammatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-18-25-22(17-23(26-18)31-21-6-4-3-5-7-21)27-12-14-28(15-13-27)24(29)16-19-8-10-20(30-2)11-9-19/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSGFNAYAYNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














